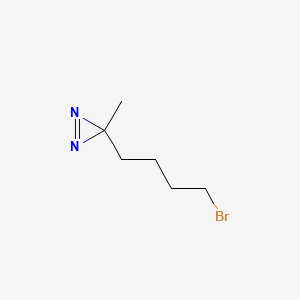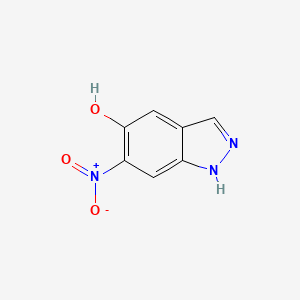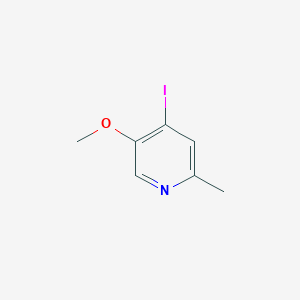
4-Iodo-5-methoxy-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-5-methoxy-2-methylpyridine is an organic compound with the molecular formula C7H8INO It is a derivative of pyridine, characterized by the presence of iodine, methoxy, and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methoxy-2-methylpyridine typically involves the iodination of 2-methoxy-5-methylpyridine. One common method includes the following steps:
Nitration: 2-Chloro-5-methylpyridine is subjected to nitration reactions.
Reduction: The nitro group is then reduced to an amine.
Diazotization: The amine group is converted to a diazonium salt.
Iodination: The diazonium salt is then treated with potassium iodide to introduce the iodine atom, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the laboratory synthesis routes. These methods often focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield different substituted pyridines.
Scientific Research Applications
4-Iodo-5-methoxy-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methoxy-2-methylpyridine depends on its specific application. In Suzuki-Miyaura coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds . The molecular targets and pathways involved in its biological activities are still under investigation and may vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-2-methoxy-5-methylpyridine
- 5-Iodo-2-methoxy-4-methylpyridine
- 2-Methoxy-4-methylpyridine
Uniqueness
4-Iodo-5-methoxy-2-methylpyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
4-iodo-5-methoxy-2-methylpyridine |
InChI |
InChI=1S/C7H8INO/c1-5-3-6(8)7(10-2)4-9-5/h3-4H,1-2H3 |
InChI Key |
AEASBCBZXBCFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


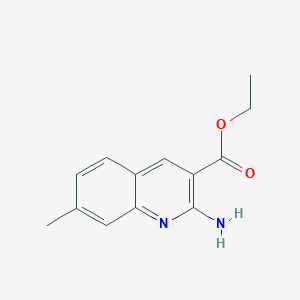
![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)
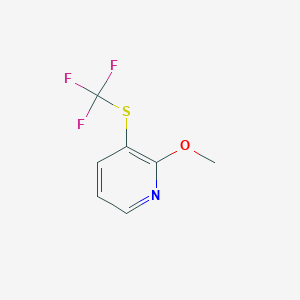
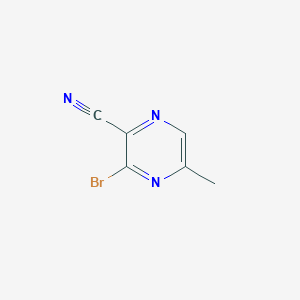
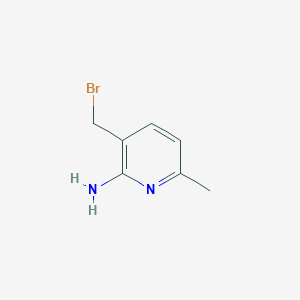
![6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)
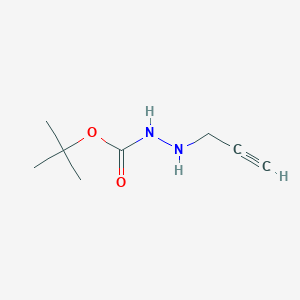
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)




